(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Lipophilicity SAR Drug Design

SAR campaigns often fail when piperazine substituents miss the required lipophilicity window for CNS targets. (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid provides a precise solution: - LogP window (-0.13 to -0.25) delivers a 1+ log unit increase over 4-methyl analogs, improving passive permeability without excessive metabolic clearance - Pre-activated oxoacetic acid handle enables direct amide coupling, reducing synthetic steps versus acetic acid analogs - Dual diversification points support parallel SAR in PROTAC or heterobifunctional linker programs Supplied at ≥97% purity with UN 3077 Class 9 hazmat packaging; research-scale quantities available for immediate dispatch.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 713522-59-9
Cat. No. B1586093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid
CAS713522-59-9
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)C(=O)C(=O)O
InChIInChI=1S/C10H18N2O3/c1-8(2)7-11-3-5-12(6-4-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
InChIKeyBOTNFCTYKJBUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isobutyl-piperazin-1-yl)-oxo-acetic Acid: Physicochemical & Regulatory Profile


(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid is a piperazine-linked oxoacetic acid building block featuring a branched isobutyl substituent. With a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol, this polar secondary amine is commonly utilized in amide coupling, linker design, and ligand optimization within nitrogen-heterocycle chemistry programs . Commercially available at research-grade purity (typically ≥97%), it is classified as a hazardous substance (H302, H372, H411) requiring appropriate storage conditions (sealed, dry, 2–8°C) .

(4-Isobutyl-piperazin-1-yl)-oxo-acetic Acid: Analog Substitution Risks


Substituting (4-isobutyl-piperazin-1-yl)-oxo-acetic acid with a close analog such as the 4-methyl or 4-sec-butyl variant introduces quantifiable changes in lipophilicity, steric profile, and toxicological classification that can derail an SAR campaign. The isobutyl branch provides a specific logP window distinct from the less lipophilic methyl analog and a different steric environment than the sec-butyl isomer, directly impacting membrane permeability and off-rate kinetics in receptor-binding modules [1]. Furthermore, the combination of acute oral toxicity (H302), specific target organ toxicity upon repeated exposure (H372), and aquatic toxicity (H411) imposes procurement, storage, and disposal constraints not uniformly shared across all piperazinyl oxoacetic acid derivatives .

(4-Isobutyl-piperazin-1-yl)-oxo-acetic Acid: Differential Evidence vs. Analogs


LogP Advantage of Isobutyl Group

The replacement of N-methyl with an N-isobutyl group in the piperazinyl oxoacetic acid scaffold results in a computed logP increase of roughly 1.0 to 1.5 log units. (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid is reported with a logP of -0.13 (Leyan) to -0.25 (chem960), compared to -1.28 to -1.63 for the 4-methyl analog [1]. This differential moves the isobutyl derivative closer to the CNS-penetrant logP sweet spot (typically 1–3) while retaining aqueous solubility for formulation.

Lipophilicity SAR Drug Design

Steric Effects: Isobutyl vs. Sec-Butyl Isomers

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid has the formula C10H18N2O3, identical to its sec-butyl isomer (CAS 705943-40-4). However, the branching point differs: the isobutyl group (2-methylpropyl) places the branch at the β-carbon, whereas the sec-butyl group places it at the α-carbon. This positional shift alters the preferred orientation of the terminal methyl groups, which can influence van der Waals contacts in a receptor binding pocket. BindingDB data show that a derivative containing the 4-isobutylpiperazin-1-yl moiety exhibits a Ki of 176 nM at the human 5-HT6 receptor, while a distinct derivative with the same substructure achieves an IC50 of 4 nM at rat TRPV1 [1][2]. No direct head-to-head isobutyl vs. sec-butyl comparison is available, but the steric fingerprint is structurally non-interchangeable.

Stereochemistry Receptor Binding Selectivity

Hazard Classification Differences

The target compound carries GHS hazard statements H302 (harmful if swallowed), H372 (causes damage to organs through prolonged or repeated exposure), and H411 (toxic to aquatic life with long-lasting effects), classified under UN 3077 (Class 9 miscellaneous dangerous goods) . In contrast, the 4-methyl analog (CAS 717904-36-4) bears a similar acute toxicity warning (H302) but lacks the specific target organ toxicity (H372) and environmental hazard (H411) annotations in available safety data sheets . This means the isobutyl derivative imposes additional shipping surcharges (dangerous goods fees), requires dedicated disposal protocols, and demands more rigorous exposure controls during weighing and reaction setup.

Hazard Communication Safety Logistics

Oxoacetic Acid as an Amide Coupling Handle

The α-keto (oxo) group in (4-isobutyl-piperazin-1-yl)-oxo-acetic acid provides an activated carbonyl for direct amide bond formation, offering a synthetic advantage over the corresponding (4-isobutyl-piperazin-1-yl)-acetic acid (CAS 896523-61-8). The oxoacetic acid moiety enables coupling under milder conditions due to the electron-withdrawing effect of the adjacent ketone, which increases the electrophilicity of the carboxylic acid carbon. The reduced acetic acid analog requires separate activation steps (e.g., EDC/HOBt or conversion to acid chloride) for equivalent reactivity [1]. The target compound is specifically marketed for amide coupling, buffer behavior, and protonation-state profiling .

Amide Coupling Synthetic Chemistry Linker Chemistry

(4-Isobutyl-piperazin-1-yl)-oxo-acetic Acid: Application Scenarios


CNS-Penetrant Lead Optimization

Research programs targeting CNS receptors such as 5-HT6 or TRPV1, where the 4-isobutylpiperazine substructure has demonstrated nanomolar affinity in derivative ligands , will benefit from the logP window of -0.13 to -0.25 offered by this building block. The isobutyl variant provides a 1+ log unit lipophilicity increase over the 4-methyl analog , improving passive permeability while avoiding the metabolic liability of higher alkyl chains. This makes it suitable for early-stage lead optimization where a moderate but meaningful increase in logD is required without crossing into high-clearance territory.

Amide-Coupled PROTAC Linker Design

The oxoacetic acid moiety serves as a pre-activated carboxylic acid handle for direct amide coupling . In PROTAC (proteolysis-targeting chimera) or heterobifunctional linker design, this functional group enables efficient conjugation to amine-containing ligands or E3 ligase binders with reduced coupling steps compared to simple acetic acid analogs. The polar secondary amine on the piperazine ring can simultaneously be functionalized, offering two orthogonal diversification points.

Nematicide Discovery for Agrochemical Use

Vendor data indicate that (4-isobutyl-piperazin-1-yl)-oxo-acetic acid exhibits resistance to nicotinic acetylcholine and pesticidal activity, including effectiveness in horticultural applications and as a nematicide . Research programs investigating non-neurotoxic nematicidal scaffolds may evaluate this compound as a starting point for structure-activity relationship studies, particularly given its heteroatomic crystalline polymorph characteristics that may influence formulation stability.

Hazard-Compliant Procurement Strategy

Facilities operating under strict chemical hygiene plans or those with aquatic discharge permits must account for the H372 (target organ toxicity) and H411 (chronic aquatic toxicity) classifications carried by this compound . This drives application toward well-ventilated fume hood work with dedicated waste streams, and may influence vendor selection based on compliant packaging (UN 3077, Class 9) and the availability of smaller unit sizes to qualify for excepted quantity shipping exceptions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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